2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of “2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate” involves several steps. In one method, p-toluenesulfonyl chloride is added to a solution of the precursor compound in pyridine and dichloromethane . The reaction mixture is stirred at room temperature for several hours, then quenched with saturated aqueous sodium bicarbonate . The product is then extracted with ethyl acetate, dried, and purified .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The InChI code for this compound is 1S/C13H18O4S/c1-11-2-4-13 (5-3-11)18 (14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3
. This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 172.22 g/mol . The compound is a liquid at room temperature . Its InChI key is DCBKCZSYJRZBDB-UHFFFAOYSA-N
.
Scientific Research Applications
Sequential Hydroarylation/Prins Cyclization :
- The compound is used in a cascade cyclization process with various aldehydes, leading to the synthesis of tetrahydro-2H-pyrano[3,4-c]quinoline derivatives. This process is notable for its efficiency and selectivity in yields (Reddy et al., 2016).
Rearrangement in Organic Synthesis :
- The rearrangement of a specific enantiopure derivative of the compound with titanium(IV) chloride results in a novel transformation, characterized by aromatic substitution reactions and tosyloxy loss. This highlights the role of titanium in the rearrangement process (Giles & McManus, 2009).
InCl3-catalyzed Prins Bicyclization :
- The compound is involved in a novel InCl3 catalyzed Prins bicyclization strategy, crucial for the synthesis of spirotetrahydropyran derivatives. The process is distinguished by its high diastereoselectivity (Reddy, Jalal & Singarapu, 2014).
Synthesis of Diverse Chemical Structures :
- A novel and convenient approach involving the compound leads to the synthesis of various chemical structures with potential implications in drug discovery and material sciences (Liu et al., 2010).
Prins-Type Cyclization of Oxonium Ions :
- The compound plays a role in the Prins cyclization of oxonium ions, a process that is crucial for the synthesis of tetrahydro-2H-pyran and tetrahydrofuran derivatives. This method showcases versatility and the possibility of generating complex molecules (Fráter, Müller & Kraft, 2004).
Photosubstitution in Organic Chemistry :
- The compound is involved in photosubstitution processes, a reaction mechanism vital in organic synthesis and photochemistry (Ohashi, Tsujimoto & Furukawa, 1979).
One-Pot Synthesis :
- The compound is used in one-pot synthesis methods, indicating its utility in creating complex molecules efficiently and in a controlled manner (Mohammadi, Asghariganjeh & Hadadzahmatkesh, 2017).
Safety and Hazards
The safety and hazards associated with “2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate” are indicated by the hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
Properties
IUPAC Name |
2-(oxan-4-yl)ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4S/c1-12-2-4-14(5-3-12)19(15,16)18-11-8-13-6-9-17-10-7-13/h2-5,13H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJPBVJBNREQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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